molecular formula C7H6F3NO3S B1304635 2-(Trifluoromethoxy)benzenesulfonamide CAS No. 37526-59-3

2-(Trifluoromethoxy)benzenesulfonamide

Cat. No. B1304635
CAS RN: 37526-59-3
M. Wt: 241.19 g/mol
InChI Key: HIFGQHGWMTZMOH-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO3S and a molecular weight of 241.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Trifluoromethoxy)benzenesulfonamide is 1S/C7H6F3NO3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H2,11,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)benzenesulfonamide has a melting point of 124-125°C and a predicted boiling point of 312.4±52.0 °C . It has a density of 1.519 and is slightly soluble in DMSO and methanol . The compound is a white to off-white solid .

Scientific Research Applications

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, play a crucial role as intermediates in various chemical transformations. This includes the generation of diverse privileged scaffolds through unusual rearrangements. Such methods are pivotal in the field of combinatorial chemistry and drug discovery (Fülöpová & Soural, 2015).

Synthesis of 4-((Trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides

The trifluoromethylthio group incorporation into the benzo[e][1,2]thiazine 1,1-dioxide scaffold, through a reaction with trifluoromethanesulfanylamide and 2-(2-alkynyl)benzenesulfonamide, is significant. This transformation under mild conditions yields these compounds in moderate to good yields, indicating potential for further exploration in medicinal chemistry (Xiao et al., 2013).

Safety And Hazards

This compound is considered hazardous. It can cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFGQHGWMTZMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044930
Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzenesulfonamide

CAS RN

37526-59-3
Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Record name 2-(Trifluoromethoxy)benzenesulfonamide
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Record name 2-(trifluoromethoxy)-benzenesulphonamide
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Record name 2-(TRIFLUOROMETHOXY)BENZENESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
JJ Xu, HD Li, MF Wu, L Zhu, XS Du, JJ Li, Z Li… - International …, 2021 - Elsevier
Alcoholic liver disease (ALD) is the most common chronic liver disease worldwide. Currently, there is no definitive treatment for alcohol-induced liver injury (ALI). Inflammatory response …
Number of citations: 7 www.sciencedirect.com
J Liu, W Lin, AE Sorochinsky, G Butler, A Landa… - Journal of Fluorine …, 2022 - Elsevier
Trifluoromethoxy-containing molecules represent still underdeveloped, but highly promising group of biologically active compounds. The first part of this review profiles five known …
Number of citations: 7 www.sciencedirect.com
RL Frkic, Y He, BB Rodriguez, MR Chang… - Journal of medicinal …, 2017 - ACS Publications
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor central to fatty acid and glucose homeostasis. PPARγ is the molecular target for type 2 diabetes mellitus (…
Number of citations: 28 pubs.acs.org
AP Voronin, TV Volkova, AB Ilyukhin, AN Proshin… - …, 2020 - pubs.rsc.org
A specific number of structures described in this paper with adamantane and memantine fragments have been synthesised and characterised. Their single crystals have been grown …
Number of citations: 9 pubs.rsc.org
GL Perlovich, TV Volkova - CrystEngComm, 2020 - pubs.rsc.org
A number of sulfonamide compounds with adamantane (tricyclo[3.3.1.13,7]decane) and memantine (3,5-dimethyladamantan-1-amine) fragments have been synthesized and …
Number of citations: 3 pubs.rsc.org
J Du, P Liu, Y Zhu, G Wang, S Xing, T Liu, J Xia… - European Journal of …, 2023 - Elsevier
Herein, two series of tryptanthrin derivatives with benzenesulfonamide substituents were designed and synthesized to discover novel anti-inflammatory agents. The anti-inflammatory …
Number of citations: 6 www.sciencedirect.com
A Blaser, BD Palmer, HS Sutherland… - Journal of Medicinal …, 2012 - ACS Publications
Analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH 2 linkage was replaced …
Number of citations: 70 pubs.acs.org
Y Xie, P Tummala, AJ Oakley, GS Deora… - Journal of medicinal …, 2020 - ACS Publications
Glutathione transferase omega-1 (GSTO1-1) is an enzyme whose function supports the activation of interleukin (IL)-1β and IL-18 that are implicated in a variety of inflammatory disease …
Number of citations: 11 pubs.acs.org
JR Patterson, LR Terrell, CA Donatelli… - Journal of Medicinal …, 2020 - ACS Publications
Investigation of TRPV4 as a potential target for the treatment of pulmonary edema associated with heart failure generated a novel series of acyclic amine inhibitors displaying …
Number of citations: 8 pubs.acs.org
Z Li, Y Song, T Shao, S Huang, L Sun, J Hou - Chem Catalysis, 2022 - cell.com
By merging transition metal and heterogeneous photocatalyst, a metal-photoredox system has attracted more attention for cross-coupling of various dual photoredox catalysis. However, …
Number of citations: 8 www.cell.com

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